molecular formula C24H18BrClN2O2S B2382584 {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate CAS No. 318289-14-4

{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate

Cat. No.: B2382584
CAS No.: 318289-14-4
M. Wt: 513.83
InChI Key: OMIFKRQCHJZMPI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, a class of organic compounds with a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound has a molecular weight of 370.27 .


Synthesis Analysis

The synthesis of similar compounds typically involves S-alkylation of the corresponding thiol in an alkaline medium, followed by reduction of the corresponding ketone .


Molecular Structure Analysis

The compound’s molecular structure can be represented by the linear formula C17H12BrN3S . The InChI code for this compound is 1S/C17H12BrN3S/c1-21-17 (22-14-9-7-13 (18)8-10-14)15 (11-19)16 (20-21)12-5-3-2-4-6-12/h2-10H,1H3 .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The melting point is between 98 - 99.5 degrees Celsius .

Scientific Research Applications

Synthesis and Catalytic Applications

Catalytic Potential in Synthesis Reactions The compound {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate, belonging to the pyrazole derivative family, demonstrates potential in catalytic applications. For instance, similar compounds have been used as recyclable catalysts in condensation reactions between aromatic aldehydes and pyrazolone, yielding significant results (Tayebi et al., 2011). This suggests a potential application for the studied compound in facilitating similar synthesis reactions.

Spectral Characterization and Fluorescent Assessment

Fluorescence Properties in Pyrazoline Derivatives Pyrazoline derivatives, including compounds structurally related to the one , have been analyzed for their fluorescence properties. Studies have indicated significant findings in fluorescence emissions, with variations observed based on different solvent environments (Ibrahim et al., 2016). This implies that the compound of interest may also exhibit noteworthy fluorescence characteristics under various conditions.

Biological Activities and Therapeutic Potential

Potential in Anticancer and Antimicrobial Activities The pyrazole derivatives, akin to this compound, have been investigated for their biological activities. Some derivatives have shown promising results in anticancer activities (Yushyn et al., 2022). Additionally, antimicrobial properties, particularly against pathogenic yeast and molds, have been observed in similar compounds (Farag et al., 2008). This suggests potential therapeutic applications for the compound .

Optical Properties and Nonlinear Optics

Potential in Nonlinear Optical Materials N-substituted pyrazole derivatives have been studied for their optical nonlinearity, indicating potential applications in optical limiting (Chandrakantha et al., 2013). This research suggests that similar compounds, such as the one being studied, could exhibit valuable properties in the field of nonlinear optics.

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for this compound are not available in the search results, pyrazole derivatives are a topic of ongoing research due to their diverse biological activities . They are often used as building blocks in the synthesis of various pharmaceuticals .

Properties

IUPAC Name

[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrClN2O2S/c1-28-23(31-20-12-10-18(25)11-13-20)21(22(27-28)16-6-3-2-4-7-16)15-30-24(29)17-8-5-9-19(26)14-17/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIFKRQCHJZMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)Cl)SC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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